molecular formula C26H34N6O B2707501 1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 727690-06-4

1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B2707501
CAS No.: 727690-06-4
M. Wt: 446.599
InChI Key: GJAITMMANDFLHU-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3,5-di-tert-butylbenzoyl group and a 1-phenyltetrazol-5-yl moiety. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding or dipole interactions in biological systems.

Properties

IUPAC Name

(3,5-ditert-butylphenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O/c1-25(2,3)20-16-19(17-21(18-20)26(4,5)6)23(33)30-12-14-31(15-13-30)24-27-28-29-32(24)22-10-8-7-9-11-22/h7-11,16-18H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAITMMANDFLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s closest analog, 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 339105-56-5, AK Scientific), shares the piperazine-tetrazole scaffold but substitutes the 3,5-di-tert-butylbenzoyl group with a 2,5-dimethylphenyl group. Key differences include:

  • Lipophilicity : tert-Butyl substituents (logP ≈ 4.5 per group) significantly increase lipophilicity compared to methyl groups (logP ≈ 0.5 per group), likely enhancing blood-brain barrier penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (Target) C₃₁H₄₁N₅O 523.70 g/mol 3,5-di-tert-butylbenzoyl, phenyltetrazole 5.8
1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine C₁₉H₂₁N₅ 335.41 g/mol 2,5-dimethylphenyl, phenyltetrazole 3.2
1-[(1-butyltetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine C₂₀H₂₉N₅O₃ 387.49 g/mol Butyltetrazole, trimethoxyphenyl 2.1

*LogP values estimated via fragment-based calculations.

Research Findings and Implications

  • Crystallography: Structural characterization of such compounds may rely on SHELX software for refinement, as noted in small-molecule crystallography workflows .
  • Drug Design : The tert-butyl groups in the target compound offer a template for optimizing pharmacokinetic profiles in lead optimization stages, balancing lipophilicity and solubility.

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